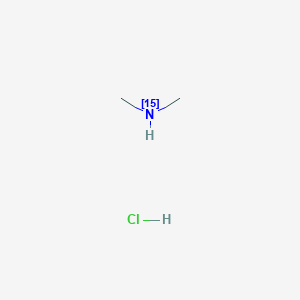

Dimethylamine-15N hydrochloride

Beschreibung

Eigenschaften

IUPAC Name |

N-methylmethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H7N.ClH/c1-3-2;/h3H,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQDGSYLLQPDQDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H8ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

124-40-3 (Parent) | |

| Record name | Dimethylamine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000506592 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID8027163 | |

| Record name | N-Methylmethanamine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8027163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

81.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Deliquescent solid; [Merck Index] White to off-white odorless solid; Hygroscopic; [Acros Organics MSDS] | |

| Record name | Dimethylamine hydrochloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20620 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.000435 [mmHg] | |

| Record name | Dimethylamine hydrochloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20620 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

506-59-2, 75693-94-6 | |

| Record name | Dimethylamine, hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=506-59-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dimethylamine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000506592 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methanamine, N-methyl-, hydrochloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N-Methylmethanamine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8027163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dimethylammonium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.315 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Dimethylamine-15N hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIMETHYLAMINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7M4CWB6AOK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Isotopic Enrichment of Dimethylamine 15n Hydrochloride

Established Synthetic Routes for Dimethylamine-15N Hydrochloride Production

The primary methods for synthesizing this compound involve the use of precursors already enriched with the 15N isotope. These routes are designed to efficiently transfer the heavy isotope into the target dimethylamine (B145610) molecule.

Pathways Utilizing 15N-Enriched Ammonia (B1221849) or Ammonium (B1175870) Salts as Precursors

A common and direct pathway to this compound begins with 15N-enriched ammonia (¹⁵NH₃) or its corresponding ammonium salts, such as ¹⁵NH₄Cl. nih.gov These precursors serve as the source of the heavy nitrogen atom that will be incorporated into the dimethylamine structure. The synthesis can proceed through various established organic reactions, such as the reaction of the enriched ammonia source with a methylating agent.

Another approach involves the hydrolysis of dimethylformamide (DMF). In this method, DMF is treated with an acid, which cleaves the amide bond to produce formic acid and dimethylamine. youtube.com To produce the 15N-labeled variant, one would need to start with a custom-synthesized 15N-labeled DMF.

A widely used laboratory-scale synthesis involves the reaction of a dimethylamine aqueous solution with hydrochloric acid. guidechem.comchemicalbook.comgoogle.com For the production of the 15N-labeled compound, a solution of Dimethylamine-15N would be reacted with hydrochloric acid. sigmaaldrich.comsigmaaldrich.com

Reaction Mechanisms Governing 15N Isotope Incorporation into Dimethylamine Derivatives

The incorporation of the 15N isotope into the dimethylamine molecule is governed by the fundamental principles of nucleophilic substitution reactions. When using 15N-enriched ammonia or ammonium salts, the ¹⁵N atom acts as a nucleophile, attacking an electrophilic methyl group from a methylating agent. This process, repeated twice, leads to the formation of dimethylamine with the 15N isotope integrated into its structure.

Kinetic isotope effects (KIEs) involving 15N can be utilized to study and confirm reaction mechanisms. nih.govresearchgate.net For instance, the deamination of cytidine (B196190) has been studied using 15N isotope effects to elucidate the reaction's stepwise nature. researchgate.net While not directly the synthesis of dimethylamine, these studies highlight the power of 15N isotopes in mechanistic organic chemistry. The principles are applicable to understanding the efficiency of 15N incorporation in the synthesis of labeled compounds.

Stoichiometric Considerations and Optimization in Synthesis

The stoichiometry of the reactants is a critical factor in maximizing the yield and purity of this compound. In the reaction of a dimethylamine aqueous solution with hydrochloric acid, a molar ratio of 1 mole of dimethylamine to 2-2.5 moles of hydrochloric acid has been reported to be effective. google.com This excess of hydrochloric acid ensures the complete protonation of the dimethylamine to form the hydrochloride salt.

In syntheses starting from 15N-enriched ammonia, precise control of the stoichiometry of the methylating agent is crucial. Insufficient methylating agent will result in a mixture of unreacted ammonia, monomethylamine, and dimethylamine, complicating purification. Conversely, an excess of the methylating agent could lead to the formation of trimethylamine, reducing the yield of the desired product. Optimization of reaction conditions, including temperature, pressure, and reaction time, is essential for driving the reaction towards the desired dimethylamine product. For instance, in the synthesis of 15N-enriched urea (B33335) from ¹⁵NH₃, CO, and S, the amounts of reagents, reaction time, and temperature were all optimized to achieve a high yield. core.ac.uk

Advanced Techniques for Achieving High 15N Isotopic Purity and Yield

Achieving high isotopic purity, often 98 atom % ¹⁵N or greater, is a key objective in the synthesis of this compound. sigmaaldrich.comsigmaaldrich.comcalpaclab.comeurisotop.com This requires both advanced synthetic techniques and rigorous purification methods.

Application of Microwave Irradiation in 15N-Labeling Procedures

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, offering advantages such as rapid reaction times, increased yields, and reduced by-product formation. mdpi.com In the context of 15N-labeling, microwave irradiation can be employed to accelerate the reactions involved in the synthesis of this compound. mdpi.com This technique can be particularly beneficial for driving reactions to completion, which is crucial for maximizing the incorporation of the 15N isotope and simplifying subsequent purification steps. The efficient heating provided by microwaves can lead to more energy-efficient processes compared to conventional heating methods. mdpi.com

Strategies for Purification and Isolation of this compound

After synthesis, the crude product must be purified to remove unreacted starting materials, by-products, and any unlabeled dimethylamine. A common purification strategy involves a series of distillation, crystallization, and drying steps.

One reported method involves distilling the reaction mixture to remove about 50% of the water, followed by cooling to 30°C. google.com The product is then isolated by centrifugation under reduced pressure and dried to obtain white, non-caking crystals of dimethylamine hydrochloride. google.com

For separating dimethylamine hydrochloride from other organic impurities, a method involving dissolution in a specific organic solvent mixture (35 wt% toluene, 55 wt% ethanol, and 10 wt% methyl isobutyl ketone) and subsequent cooling to 10°C to precipitate the desired product has been described. guidechem.com The precipitated solid is then collected by centrifugation and dried, for example, by freeze-drying at -30°C for 5 hours. guidechem.com

Recrystallization is another key purification technique. To remove impurities like ammonium chloride and any residual dimethylamine hydrochloride, the crude product can be recrystallized from absolute alcohol. orgsyn.org The choice of solvent is critical to ensure that the desired compound crystallizes out in high purity, leaving impurities behind in the mother liquor.

The table below summarizes key parameters for this compound and its non-labeled counterpart.

| Property | This compound | Dimethylamine hydrochloride |

| CAS Number | 75693-94-6 sigmaaldrich.comcalpaclab.comscbt.com | 506-59-2 chemicalbook.com |

| Molecular Formula | (CH₃)₂¹⁵NH·HCl sigmaaldrich.com or C₂H₇(¹⁵N)·HCl scbt.com | C₂H₈ClN chemicalbook.com |

| Molecular Weight | 82.54 g/mol sigmaaldrich.comscbt.com | 81.54 g/mol chemicalbook.com |

| Isotopic Purity | Typically ≥98 atom % ¹⁵N sigmaaldrich.comcalpaclab.comeurisotop.com | Not Applicable |

| Melting Point | 170-173 °C sigmaaldrich.com | Not specified in the provided context |

| Appearance | Solid sigmaaldrich.com | White, non-caking crystals google.com |

Synthesis of this compound for Derivatization in Research Applications

This compound ((CH₃)₂¹⁵NH·HCl) is a stable isotope-labeled compound crucial for quantitative analytical studies where dimethylamine is an analyte of interest. Its synthesis and application as an internal standard are pivotal in achieving accurate and reproducible measurements in various research fields, particularly in pharmaceutical and environmental analysis.

The fundamental synthesis of unlabeled dimethylamine hydrochloride is achieved through a straightforward acid-base reaction where dimethylamine reacts with hydrochloric acid. chemicalbook.comgoogle.com A common laboratory and industrial method involves the controlled addition of concentrated hydrochloric acid to an aqueous solution of dimethylamine, often with cooling to manage the exothermic nature of the reaction. chemicalbook.com The resulting salt is then isolated by crystallization, typically after partial removal of the solvent and cooling. google.com

For the synthesis of the ¹⁵N-labeled variant, the process requires starting with an isotopically enriched precursor. The synthesis originates from a source of the heavy nitrogen isotope, ¹⁵N. Commercially available starting materials like ammonium chloride (¹⁵N, 99%) or ¹⁵N-labeled ammonia are common precursors. isotope.com The synthesis of dimethylamine-¹⁵N from such precursors involves the alkylation of the nitrogen atom. While specific, detailed academic publications on the direct synthesis of dimethylamine-¹⁵N are scarce, the principles are well-established in organic chemistry. Analogous methods, such as those developed for preparing deuterated dimethylamine, provide insight into the synthetic strategy. For instance, a method for synthesizing deuterated dimethylamine hydrochloride uses a protected benzylamine (B48309) as a starting material, which is then subjected to methylation with a deuterated reagent, followed by deprotection. researchgate.netgoogle.com A similar pathway could be envisioned for ¹⁵N-labeling, starting with a ¹⁵N-containing amine and proceeding with methylation.

Once dimethylamine-¹⁵N is synthesized, it is converted to its hydrochloride salt by reacting it with hydrogen chloride, mirroring the synthesis of the unlabeled compound. chemicalbook.com The final product is a crystalline solid. sigmaaldrich.com Commercial suppliers provide this compound with high isotopic purity, often at or above 98 atom % ¹⁵N. sigmaaldrich.comeurisotop.com Isotopic enrichment refers to the mole fraction of the specific isotope (in this case, ¹⁵N) expressed as a percentage. isotope.com This high level of enrichment is critical for its use as an internal standard to avoid signal interference with the unlabeled analyte.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 75693-94-6 | eurisotop.combiosynth.comscbt.com |

| Molecular Formula | (CH₃)₂¹⁵NH·HCl | sigmaaldrich.comscbt.com |

| Molecular Weight | 82.54 g/mol | biosynth.comscbt.com |

| Isotopic Purity | ≥98 atom % ¹⁵N | sigmaaldrich.comeurisotop.com |

| Physical Form | Solid | sigmaaldrich.com |

| Melting Point | 170-173 °C | sigmaaldrich.com |

The primary research application of this compound is as an internal standard for the quantification of dimethylamine in various matrices. Dimethylamine is a significant compound in the pharmaceutical industry, serving as a precursor in the synthesis of drugs like metformin (B114582) and also appearing as an impurity or degradation product. mdpi.comresearchgate.net Its detection and quantification are therefore essential for quality control.

Analytical methods for detecting trace amounts of secondary amines like dimethylamine often rely on pre-column or post-column derivatization to enhance detectability by techniques such as High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) or spectrophotometry. mdpi.comsifisheriessciences.com Derivatization converts the analyte into a product with more favorable detection characteristics. In these methods, this compound is added to the sample at a known concentration at the beginning of the sample preparation process. Because the labeled standard is chemically identical to the unlabeled analyte, it experiences the same effects during extraction, derivatization, and analysis. In mass spectrometry-based methods (e.g., LC-MS), the mass difference between the labeled standard and the native analyte allows for their distinct detection, enabling the analyte's concentration to be calculated accurately by comparing the two signal intensities. mdpi-res.com This corrects for procedural losses and variations in instrument response.

Several derivatizing agents have been effectively used in research for the analysis of dimethylamine.

Table 2: Derivatization Reagents for Dimethylamine Analysis in Research

| Derivatizing Reagent | Full Name | Analytical Technique | Source(s) |

|---|---|---|---|

| FDNB | 1-Fluoro-2,4-dinitrobenzene (B121222) | Spectrophotometry, HPLC | sifisheriessciences.comgoogle.com |

| NBD-Cl | 4-Chloro-7-nitro-2,1,3-benzoxadiazole | HPLC-FLD | mdpi.com |

| OPA | o-Phthalaldehyde | HPLC-FLD | mdpi.com |

For example, a spectrophotometric method for determining dimethylamine in metformin hydrochloride involves derivatization with 1-fluoro-2,4-dinitrobenzene (FDNB) in the presence of a weak base, which produces a colored product. sifisheriessciences.com Another study developed an HPLC-FLD method for analyzing dimethylamine in pharmaceutical products using NBD-Cl as the derivatizing reagent. mdpi.com In such sophisticated analytical procedures, the use of this compound as an internal standard is indispensable for achieving the high levels of accuracy and precision required by regulatory standards.

Applications in Advanced Spectroscopic Characterization and Molecular Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

The incorporation of the NMR-active ¹⁵N isotope (spin I=½) in place of the quadrupolar and less sensitive ¹⁴N nucleus (spin I=1) affords high-resolution spectra with sharp lines and enables the measurement of scalar couplings involving the nitrogen atom. This opens the door to a suite of advanced NMR experiments for probing the molecule's structure, environment, and behavior in detail.

The ¹⁵N chemical shift (δ) is highly sensitive to the electronic environment of the nitrogen nucleus. In Dimethylamine-¹⁵N hydrochloride, the nitrogen exists as a secondary ammonium (B1175870) ion. The ¹⁵N chemical shift for secondary aliphatic ammonium ions typically falls within a specific range, providing a key diagnostic marker for confirming the protonation state of the amine. science-and-fun.de

The precise chemical shift value is influenced by several factors, including solvent polarity, pH, and temperature, making it a sensitive probe of the molecule's local environment. researchgate.nethuji.ac.il For instance, changes in pH can alter the equilibrium between the protonated (ammonium) and deprotonated (amine) forms, leading to observable shifts in the ¹⁵N resonance. This sensitivity allows researchers to monitor acid-base chemistry and intermolecular interactions, such as hydrogen bonding with solvent molecules.

Conformational dynamics, while limited in a small molecule like dimethylamine (B145610), can also influence the ¹⁵N chemical shift. Any process that alters the geometry or electronic distribution around the nitrogen atom, even subtly, can be reflected in the ¹⁵N NMR spectrum.

Table 1: Representative ¹⁵N NMR Chemical Shift Data

| Compound Class | Typical ¹⁵N Chemical Shift Range (ppm, referenced to liquid NH₃) | Factors Influencing Chemical Shift |

|---|---|---|

| Secondary Aliphatic Amines | 0 to 90 | Solvent, Temperature, Substitution |

This table presents typical chemical shift ranges. The specific shift for Dimethylamine-¹⁵N hydrochloride depends on experimental conditions. science-and-fun.de

The selective labeling with ¹⁵N enables the direct measurement of scalar (J) coupling constants between the nitrogen atom and adjacent protons (¹H) and carbons (¹³C). nih.govnih.gov These coupling constants provide invaluable information about the molecule's covalent bond structure and conformation.

¹J(¹⁵N-¹H) Coupling: The one-bond coupling between the nitrogen and the directly attached protons of the ammonium group is a direct confirmation of the N-H bond. The magnitude of ¹J(¹⁵N-¹H) is typically around 90-100 Hz and is related to the hybridization of the nitrogen atom. nih.gov

²J(¹⁵N-¹H) Coupling: The two-bond coupling between the nitrogen and the methyl protons provides information about the H-C-N bond angle.

¹J(¹³C-¹⁵N) Coupling: The one-bond coupling between the nitrogen and the methyl carbons confirms the C-N bond connectivity. Its magnitude is sensitive to the C-N bond length and the electronic nature of the substituents. rsc.orgsemanticscholar.org

Measuring these coupling constants allows for unambiguous structural assignment. nih.gov For example, the presence and magnitude of a ¹J(¹⁵N-¹H) coupling constant definitively confirms the protonation of the nitrogen atom, distinguishing the ammonium salt from its free amine form.

Table 2: Application of J-Coupling Constants in Structural Analysis

| Coupling Constant | Information Provided | Typical Application |

|---|---|---|

| ¹J(¹⁵N-¹H) | Direct evidence of N-H bond, N hybridization | Confirmation of protonation state |

| ²J(¹⁵N-¹H) | H-C-N bond angle, conformation | Conformational analysis of the dimethylamino group |

Solid-state NMR (ssNMR) spectroscopy provides atomic-level insight into the structure and packing of molecules in their crystalline or amorphous solid forms. For Dimethylamine-¹⁵N hydrochloride, ¹⁵N ssNMR can reveal details unavailable from solution-state studies or X-ray diffraction, especially for disordered materials.

Techniques like Cross-Polarization Magic-Angle Spinning (CP/MAS) are used to enhance the sensitivity of the ¹⁵N signal and to average out anisotropic interactions, resulting in higher resolution spectra. In the solid state, the ¹⁵N chemical shift is a tensor, and its parameters are highly sensitive to the local structure, including bond lengths, bond angles, and intermolecular interactions like hydrogen bonding with the chloride counter-ion. nih.gov This makes ¹⁵N ssNMR a powerful tool for identifying different polymorphs (crystal forms) or characterizing the compound in a formulated product. The compound ¹⁵NH₄Cl is often used as an external reference for chemical shifts in ¹⁵N ssNMR studies. nih.gov

A primary limitation of ¹⁵N NMR is its inherently low sensitivity. Hyperpolarization techniques dramatically overcome this limitation by increasing the nuclear spin polarization by several orders of magnitude, leading to immense signal enhancements.

Two prominent methods are:

Dynamic Nuclear Polarization (DNP): In dDNP, the high polarization of electron spins in a radical is transferred to the ¹⁵N nuclei at cryogenic temperatures. The hyperpolarized solid sample is then rapidly dissolved and transferred to an NMR spectrometer for analysis in the liquid state.

Signal Amplification By Reversible Exchange (SABRE): SABRE uses parahydrogen to transfer spin order to the ¹⁵N nucleus via an organometallic catalyst. This method is fast and does not require cryogenic temperatures.

These techniques can boost ¹⁵N signals by factors of thousands, enabling real-time monitoring of processes that would be impossible with conventional NMR. libretexts.org For Dimethylamine-¹⁵N hydrochloride, hyperpolarization would allow for experiments at very low concentrations and could be used to trace its path in complex chemical or biological systems.

Dynamic NMR (DNMR) techniques are used to study molecular processes that occur on the NMR timescale (typically rates of 10⁻¹ to 10⁵ s⁻¹). docbrown.info For Dimethylamine-¹⁵N hydrochloride, two key dynamic processes can be investigated:

Proton Exchange: The protons on the ammonium group can exchange with protons on other molecules (like solvent or trace water). This exchange process can be slow, intermediate, or fast on the NMR timescale. azom.com At room temperature, this exchange is often fast, leading to a broadening of the N-H proton signal and an averaging of the ¹J(¹⁵N-¹H) coupling. docbrown.info Variable-temperature (VT) NMR studies can be used to slow down this exchange, allowing for the resolution of the coupling and the calculation of the exchange rate and activation energy.

Methyl Group Rotation: While rotation around the C-N single bonds is generally fast, DNMR can be used to study the energy barrier to this rotation. montana.eduresearchgate.net In more sterically hindered systems, this rotation can be slowed at low temperatures, but for dimethylamine, it is expected to be very rapid under normal conditions. Two-dimensional exchange spectroscopy (EXSY) can also be used to quantitatively measure exchange rates between different sites. sigmaaldrich.com

Mass Spectrometry (MS) for Quantitative and Qualitative Analysis

Mass spectrometry is a fundamental analytical technique for determining the molecular weight and structure of compounds and for quantifying their presence in a sample.

Qualitative Analysis: In electron ionization mass spectrometry (EI-MS), the molecular ion ([M]⁺˙) of Dimethylamine-¹⁵N hydrochloride will appear at a mass-to-charge ratio (m/z) of one unit higher than the unlabeled compound due to the ¹⁵N isotope. The molecular weight of the labeled compound is 82.54 g/mol . The fragmentation pattern is a crucial fingerprint for structural identification. The major fragmentation pathway for the dimethylamine cation involves the loss of a hydrogen atom to form the highly stable iminium ion, which would be the base peak in the spectrum.

Expected Fragmentation for [(CH₃)₂¹⁵NH]⁺:

Molecular Ion Peak: m/z = 46 (¹²C₂¹H₇¹⁵N⁺)

Base Peak (M-1): m/z = 45 (¹²C₂¹H₆¹⁵N⁺) - Loss of a hydrogen atom.

Quantitative Analysis: The ¹⁵N-labeled compound is an ideal internal standard for the quantitative analysis of unlabeled dimethylamine using isotope dilution mass spectrometry. A known amount of Dimethylamine-¹⁵N hydrochloride is added to a sample containing the unlabeled analyte. The sample is then analyzed, typically by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS). Because the labeled and unlabeled compounds have nearly identical chemical and physical properties, they co-elute and experience the same ionization efficiency and potential for sample loss. By measuring the ratio of the ion signal from the labeled standard (e.g., m/z 46) to that of the unlabeled analyte (m/z 45), a highly accurate and precise quantification can be achieved.

High-Resolution Mass Spectrometry for Precise Isotopic Ratio Determination and Purity Assessment

High-resolution mass spectrometry (HR-MS) is a critical tool for characterizing isotopically labeled compounds like Dimethylamine-15N hydrochloride. nih.gov Unlike nominal mass spectrometers, HR-MS instruments can measure the mass-to-charge ratio (m/z) of an ion with very high accuracy, typically to four or five decimal places. This precision allows for the clear differentiation between the mass of the naturally abundant isotope, ¹⁴N, and the stable isotope, ¹⁵N.

The isotopic purity of this compound is a crucial parameter, and HR-MS provides a direct method for its determination. researchgate.netresearchgate.net By analyzing the compound, the instrument can resolve the ion signals corresponding to the unlabeled molecule [(CH₃)₂¹⁴NH₂]⁺ and the ¹⁵N-labeled molecule [(CH₃)₂¹⁵NH₂]⁺. The relative intensities of these peaks are used to calculate the isotopic enrichment, or the percentage of molecules that have successfully incorporated the ¹⁵N isotope. The calculation must also account for the natural isotopic contributions of other elements in the molecule, such as ¹³C, to ensure an accurate purity assessment. researchgate.netnih.gov

This technique is essential for validating the quality of the labeled standard before its use in quantitative studies, ensuring that the isotopic enrichment meets the required specifications for the intended application.

Table 1: Mass-to-Charge Ratios for Labeled and Unlabeled Dimethylamine Ions

| Ion Species | Elemental Formula | Monoisotopic Mass (Da) |

|---|---|---|

| Unlabeled Dimethylamine Ion | C₂H₈¹⁴N⁺ | 46.0651 |

| ¹⁵N-Labeled Dimethylamine Ion | C₂H₈¹⁵N⁺ | 47.0622 |

Development of Quantitative Methodologies Employing this compound as an Internal Standard

In quantitative mass spectrometry, an internal standard (IS) is essential for achieving high accuracy and precision. The ideal IS behaves chemically and physically identically to the analyte during sample preparation, chromatography, and ionization, but is distinguishable by the mass spectrometer. This compound serves as an excellent internal standard for the quantification of unlabeled dimethylamine for this reason.

The development of quantitative methods involves several key steps:

Preparation of Calibration Standards: A series of calibration standards are prepared with a fixed concentration of the internal standard (this compound) and varying, known concentrations of the analyte (unlabeled dimethylamine).

Sample Preparation: A known amount of the internal standard is added to each unknown sample before any extraction or derivatization steps. nih.govnih.gov This allows the IS to correct for any analyte loss during sample processing and for variations in instrument response. nih.gov

Analysis by MS: The samples are analyzed, and the instrument measures the peak areas for both the analyte and the internal standard.

Calibration Curve Construction: A calibration curve is generated by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte in the calibration standards. The response factor is determined from the slope of this linear function. nih.gov

Quantification of Unknowns: The concentration of dimethylamine in the unknown samples is then calculated by interpolating their peak area ratios on the calibration curve.

This stable isotope dilution (SID) approach is considered the gold standard in quantitative mass spectrometry because it effectively compensates for matrix effects and procedural inconsistencies.

Table 2: Example Calibration Standard Preparation for Quantitative Analysis

| Standard Level | Analyte Conc. (ng/mL) | Internal Standard Conc. (ng/mL) |

|---|---|---|

| 1 | 1.0 | 50 |

| 2 | 5.0 | 50 |

| 3 | 10.0 | 50 |

| 4 | 25.0 | 50 |

| 5 | 50.0 | 50 |

| 6 | 100.0 | 50 |

Investigation of Fragmentation Pathways in ¹⁵N-Labeled Molecules via Mass Spectrometry

Tandem mass spectrometry (MS/MS) is a powerful technique used to elucidate the structure of molecules by analyzing their fragmentation patterns. When a molecule is ionized, it forms a molecular ion which can then be fragmented into smaller product ions. By studying these fragments, researchers can deduce the original structure.

The use of ¹⁵N-labeled compounds like this compound is invaluable for investigating these fragmentation pathways. osu.eduresearchgate.net The one-dalton mass shift caused by the ¹⁵N isotope acts as a tracer, allowing researchers to identify which fragments contain the nitrogen atom. researchgate.net

For dimethylamine, a common fragmentation involves the loss of a hydrogen atom or a methyl group. By comparing the mass spectra of labeled and unlabeled dimethylamine, the origin of fragments can be confirmed. For instance, the primary fragment ion for dimethylamine is typically observed at an m/z of 44, corresponding to the loss of a hydrogen atom from the molecular ion. In the ¹⁵N-labeled analogue, this fragment shifts to m/z 45, confirming that the nitrogen atom is retained in this fragment. This comparative analysis provides definitive evidence for proposed fragmentation mechanisms. docbrown.info

Table 3: Comparison of Key Mass Fragments for Labeled and Unlabeled Dimethylamine

| Species | Molecular Ion (M⁺) m/z | [M-H]⁺ Fragment m/z | [M-CH₃]⁺ Fragment m/z |

|---|---|---|---|

| Unlabeled Dimethylamine | 45 | 44 | 30 |

| Dimethylamine-¹⁵N | 46 | 45 | 31 |

Integration of Gas Chromatography-Mass Spectrometry (GC-MS) for Trace Analysis of Dimethylamine-¹⁵N Hydrochloride and its Derivatives

Gas chromatography-mass spectrometry (GC-MS) is a widely used analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. For the analysis of small, polar molecules like dimethylamine, GC-MS offers excellent sensitivity and selectivity. nih.gov

The integration of this compound as an internal standard is crucial for robust and reliable trace analysis. nih.gov Due to the volatility of dimethylamine, losses can occur during sample preparation and injection. nih.gov Because the ¹⁵N-labeled internal standard has nearly identical physicochemical properties to the unlabeled analyte, it experiences the same losses, ensuring that the ratio between the two remains constant.

In many applications, dimethylamine is derivatized prior to GC-MS analysis to improve its chromatographic properties and sensitivity. nih.govnih.gov Common derivatizing agents include benzoyl chloride or p-toluenesulfonyl chloride. nih.govnih.gov this compound undergoes the same derivatization reaction, and its derivatized product serves as the internal standard for the derivatized analyte. This approach allows for accurate quantification even at very low concentrations in complex matrices such as biological fluids or environmental samples. nih.govijpsonline.comsemanticscholar.org

Table 4: Typical GC-MS Parameters for Dimethylamine Analysis

| Parameter | Setting |

|---|---|

| GC Column | DB-624 or Rtx-5 Amine |

| Carrier Gas | Helium or Hydrogen |

| Injection Mode | Split/Splitless |

| Oven Program | Temperature ramp (e.g., 40°C hold, ramp to 240°C) |

| Ionization Mode | Electron Ionization (EI) |

| MS Detection | Selected Ion Monitoring (SIM) or Full Scan |

Elucidation of Reaction Mechanisms and Pathways in Organic and Bioorganic Chemistry

Mechanistic Studies of Amine-Involved Reactions Utilizing ¹⁵N Labeling

The incorporation of a ¹⁵N atom from labeled reagents like Dimethylamine-¹⁵N hydrochloride provides definitive evidence for the involvement of amine nucleophiles in various reactions. This approach is instrumental in distinguishing between proposed mechanistic pathways.

The ANRORC (Addition of a Nucleophile, Ring-Opening, and Ring-Closure) mechanism is a key pathway in the nucleophilic substitution of heterocyclic compounds. wikipedia.org Isotopic labeling with ¹⁵N is a cornerstone technique for verifying this mechanism. In an ANRORC reaction, the nucleophilic amine attacks the heterocyclic ring, leading to the opening of the ring structure. Subsequently, the ring closes again, but often with the incorporation of the nitrogen atom from the nucleophile into the new heterocyclic ring. chemrxiv.orgnih.gov

A clear demonstration of this is the Zincke reaction, a classic example of an ANRORC mechanism. thieme-connect.de Studies using ¹⁵N-labeled primary amines have shown that when an activated azine is attacked by the labeled amine, a ring-opening event occurs, followed by ring-closure that incorporates the ¹⁵N atom into the aromatic ring, extruding the original ring nitrogen. chemrxiv.org This process has been leveraged to develop a general protocol for the synthesis of ¹⁵N-labeled azines, which are valuable for applications in magnetic resonance imaging (MRI). nih.govthieme-connect.de

In one illustrative experiment, the reaction of a pyrimidine derivative with a ¹⁵N-labeled amide was conducted. Isotope scrambling analysis of the product revealed that the ¹⁵N label from the amide was incorporated into the pyrimidine ring, providing conclusive evidence for the ANRORC pathway over a simple aryne intermediate mechanism. wikipedia.org

| Starting Material | ¹⁵N-Labeled Reagent | Key Observation | Mechanistic Insight |

| Activated Azine (e.g., N-arylpyrimidinium salt) | ¹⁵N-labeled primary amine | The ¹⁵N atom from the amine is incorporated into the final azine product. chemrxiv.org | Confirms the ANRORC pathway, where the original ring nitrogen is replaced by the nucleophile's nitrogen. wikipedia.orgchemrxiv.org |

| 4-Phenyl-6-bromopyrimidine | ¹⁴N-labeled pyrimidine (as reactant), unlabeled amine | Isotope scrambling shows loss of ¹⁴N label in the product. wikipedia.org | Demonstrates the displacement of an internal ring nitrogen by the external amine nucleophile. wikipedia.org |

Diazo-transfer reactions are fundamental for synthesizing azides, which are important functional groups in organic chemistry, for instance, in "click chemistry". nih.gov The mechanism of this transfer can be precisely probed using ¹⁵N-labeled reagents. The generally accepted mechanism suggests that a primary amine attacks the terminal γ-nitrogen atom of the diazo-transfer reagent. acs.org

To verify this, a γ-¹⁵N-labeled diazo-transfer reagent, triflyl-N,N-¹⁵N-azide (TfNN¹⁵N), was synthesized. nih.govacs.org When this reagent reacts with various primary amines (both aliphatic and aromatic), it consistently produces β-¹⁵N-labeled azides. This outcome is confirmed through ¹⁵N NMR and IR spectroscopy, which shows a characteristic shift in the azide's vibrational frequency. acs.org This result provides direct proof of the nucleophilic attack at the γ-nitrogen, as any other point of attack would result in a different labeling pattern in the product. nih.gov

| Amine Substrate | ¹⁵N-Labeled Diazo-Transfer Reagent | Product | Isotopic Position in Product |

| Primary Aliphatic Amines | TfNN¹⁵N (γ-¹⁵N-labeled) | β-¹⁵N-Aliphatic Azides nih.gov | β-position nih.govacs.org |

| Primary Aromatic Amines | TfNN¹⁵N (γ-¹⁵N-labeled) | β-¹⁵N-Aromatic Azides nih.gov | β-position nih.govacs.org |

In amine-catalyzed reactions, the amine often forms transient covalent intermediates with the substrate. Identifying these short-lived species is critical to understanding the catalytic cycle. Using ¹⁵N-labeled amines, such as Dimethylamine-¹⁵N hydrochloride, allows for the detection of these intermediates through NMR spectroscopy. alfa-chemistry.comrsc.org

The ¹⁵N nucleus has a wide range of chemical shifts that are highly sensitive to its local electronic environment. When a ¹⁵N-labeled amine catalyst forms an intermediate, the chemical shift of the ¹⁵N atom changes significantly. By monitoring the reaction mixture with ¹⁵N NMR, researchers can observe signals corresponding to these intermediates, confirming their existence and providing insight into their structure. Furthermore, heteronuclear coupling constants, such as ¹J(¹⁵N-¹H) or ¹J(¹⁵N-¹³C), can provide definitive evidence of bond formation between the amine catalyst and the substrate. rsc.org

Tracing Nitrogen Atom Rearrangements and Isomerization Processes

Isotopic labeling is an indispensable tool for tracking the movement of specific atoms during molecular rearrangements and isomerizations. researchgate.net By strategically placing a ¹⁵N label within a molecule, chemists can follow its path and differentiate between competing mechanistic possibilities. rsc.org

For example, in the study of rearrangements in nitrogen-containing heterocyclic systems, ¹⁵N labeling can unambiguously determine the final position of a nitrogen atom that has migrated. Analysis of ¹³C–¹⁵N and ¹H–¹⁵N coupling constants in the product's NMR spectrum provides direct information about the connectivity of the labeled nitrogen atom, thereby confirming the rearrangement pathway. researchgate.netrsc.org This method has been successfully applied to study complex transformations, including ring-chain tautomerism in azole and azine derivatives, where the equilibrium between different isomeric forms can be precisely characterized by observing the distinct NMR signatures of the ¹⁵N label in each tautomer. rsc.org

Isotopic Labeling in Studies of Heterocyclic Compound Formation and Derivatization

The synthesis of nitrogen-containing heterocycles is a cornerstone of medicinal and materials chemistry. thieme-connect.denih.gov Determining the origin of the nitrogen atoms in the final ring structure is crucial for understanding the formation mechanism. Using ¹⁵N-labeled precursors, such as ¹⁵N-ammonia, ¹⁵N-hydroxylamine, or amines derived from Dimethylamine-¹⁵N hydrochloride, provides a direct method to trace the incorporation of nitrogen into the heterocyclic core. researchgate.netresearchgate.net

For instance, in the synthesis of pyrazoles from diketones and hydrazine, using ¹⁵N-labeled hydrazine allows researchers to use ¹⁵N NMR to determine which of the two nitrogen atoms in the final pyrazole ring originated from a specific position in the hydrazine molecule. pharmacyfreak.com Similarly, ¹⁵N labeling has been employed to establish the regioselectivity of cyclization reactions, confirming the structure of the resulting isomers. researchgate.net This approach is not limited to formation; it is also used to study the derivatization of existing heterocycles, such as in single-atom isotopic exchange reactions where a ¹⁴N atom in a ring is surgically replaced by a ¹⁵N atom. researchgate.netnih.gov

| Heterocyclic System | ¹⁵N-Labeled Precursor | Mechanistic Question Addressed | Analytical Method |

| Pyridines | ¹⁵NH₄Cl researchgate.net | Source of the ring nitrogen atom in de novo synthesis. | ¹⁵N NMR Spectroscopy researchgate.net |

| Isoxazoles | ¹⁵N-hydroxylamine hydrochloride researchgate.net | Regioselectivity of the cyclization reaction. | ¹H, ¹³C, and ¹⁵N NMR; J-coupling analysis researchgate.net |

| Azines (general) | ¹⁵N-aspartate diester nih.gov | Pathway of single-atom ¹⁴N → ¹⁵N isotopic exchange. | Mass Spectrometry, ¹⁵N NMR nih.gov |

| Tetrazoloazines | Strategic ¹⁵N labeling | Elucidation of azido-tetrazole equilibrium. | ¹⁵N chemical shifts and J(CN) coupling patterns researchgate.net |

Applications in Metabolic Research and Pathway Tracing in Biological Systems

Tracing Nitrogen Metabolism and Biotransformation Pathways in Vivo and in Vitro

¹⁵N tracing is a powerful technique for studying the nitrogen cycle and quantifying the conversion of one nitrogenous compound to another. wikipedia.org By introducing a compound like Dimethylamine-¹⁵N hydrochloride, researchers can distinguish its metabolic products from the endogenous, unlabeled pool of metabolites already present in the system. This allows for the precise tracking of specific nitrogen conversions within a complex network of simultaneous reactions. wikipedia.org This approach has been widely applied to quantify the rates of nitrogen transformations in various biological contexts. wikipedia.org

The use of stable isotope labeling coupled with analytical techniques like liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS) enables the sensitive quantification of dynamic metabolic changes in cells, tissues, or whole organisms, both in healthy and diseased states. jianhaidulab.com Studies using ¹⁵N-labeled compounds have been instrumental in understanding how nitrogen metabolism is coordinated with carbon metabolism, particularly in the synthesis and breakdown of essential molecules like amino acids and nucleotides. nih.gov

Investigation of Methylamine (B109427) and Dimethylamine (B145610) Metabolic Cycles

The metabolic pathways involving methylamine and dimethylamine are crucial in various biological systems. Dimethylamine can be formed metabolically from basic drugs containing an N,N-dimethylamino group. nih.gov Research using liver microsomes from different animal species has shown that compounds like diphenhydramine (B27) and diltiazem (B1670644) are readily deaminated to form dimethylamine. nih.gov In these biotransformations, dimethylamine is typically the main metabolite, suggesting a direct deamination mechanism rather than a sequential process of N-demethylation followed by ammonia (B1221849) elimination. nih.gov

By using Dimethylamine-¹⁵N hydrochloride as a tracer, researchers can elucidate the subsequent steps in its metabolic cycle. For instance, in vivo and in vitro NMR studies in certain microorganisms have investigated the pathways of methylamine utilization, where it combines with glutamate (B1630785) to form N-methylated amino acids. researchgate.net Introducing ¹⁵N-labeled dimethylamine would allow for the direct observation and quantification of its incorporation into downstream metabolites, confirming pathway intermediates and end products. This provides a clear picture of how these simple amines are processed, recycled, or excreted by the organism.

Integration with Quantitative Proteomics and Metabolomics for Systems-Level Understanding

Stable isotope labeling is a cornerstone of quantitative proteomics and metabolomics, enabling the accurate comparison of protein and metabolite levels between different biological states. nih.govcolumbia.edu In vivo ¹⁵N metabolic labeling, where an organism is fed a diet containing ¹⁵N-labeled nutrients, generates labeled proteins that serve as ideal internal standards for mass spectrometry analysis. nih.govopenaccesspub.org This approach, often called Stable Isotope Labeling by Amino acids in Cell culture (SILAC) or its whole-organism variants, minimizes experimental variability and allows for unbiased, precise quantification of changes in the proteome. openaccesspub.orgnih.gov

When Dimethylamine-¹⁵N hydrochloride is introduced into a system, its ¹⁵N atom can be incorporated into other nitrogen-containing molecules. This integration provides a systems-level view of metabolic flux.

Metabolomics: On the metabolome level, tracing the ¹⁵N label from dimethylamine can reveal its connections to other pathways, such as amino acid or nucleotide synthesis. nih.gov Techniques like GC-MS and LC-MS can track the ¹⁵N label as it appears in various downstream metabolites, mapping the flow of nitrogen through the metabolic network. jianhaidulab.comnih.gov

Proteomics: On the proteome level, if the ¹⁵N from dimethylamine is incorporated into the general nitrogen pool (e.g., through transamination into amino acids like glutamate), it can then be used for de novo protein synthesis. openaccesspub.org This allows for the measurement of protein turnover rates. nih.gov By analyzing the ratio of ¹⁵N-labeled to unlabeled peptides, researchers can determine how quickly specific proteins are being synthesized and degraded, offering insights into cellular regulation and response to stimuli. nih.govnih.gov

The following table illustrates how ¹⁵N labeling is integrated into a quantitative proteomics workflow.

| Step | Description | Key Outcome |

| Labeling | A "heavy" sample is created by growing cells or an organism with a ¹⁵N-labeled source. The "light" control sample uses natural abundance ¹⁴N. | A proteome where nearly all nitrogen atoms are replaced with the ¹⁵N isotope. |

| Mixing | The heavy and light samples are mixed in a 1:1 ratio at the earliest possible stage. | Minimizes sample preparation and handling variance between the two conditions being compared. |

| Processing | The mixed sample is processed (e.g., protein extraction, digestion into peptides). | A complex mixture of light and heavy peptides. |

| Analysis | The peptide mixture is analyzed by LC-MS/MS. | The mass spectrometer detects pairs of chemically identical peptides that differ only by the mass of the incorporated ¹⁵N atoms. |

| Quantification | The relative abundance of the light and heavy peptide pairs is calculated from the mass spectra. | Accurate relative quantification of thousands of proteins across the two biological states. |

This table provides a generalized overview of a typical ¹⁵N-based quantitative proteomics experiment.

Role of Dimethylamine-15N Hydrochloride in Understanding Biotransformation Processes

Biotransformation is the metabolic process, primarily occurring in the liver, that chemically alters substances to facilitate their excretion. nih.gov It is generally divided into Phase I, II, and III reactions. nih.gov

Phase I: Introduces or exposes functional groups (e.g., -OH, -NH₂) through oxidation, reduction, or hydrolysis. nih.gov

Phase II: Conjugates the modified compound with endogenous molecules (e.g., glucuronic acid, sulfate, glutathione) to increase water solubility for excretion. nih.gov

Phase III: Involves the transport of the conjugated metabolites out of the cell. nih.gov

Using Dimethylamine-¹⁵N hydrochloride is invaluable for dissecting these processes. When the labeled compound is administered, analysts can track the ¹⁵N atom through the different phases of metabolism. For example, if dimethylamine undergoes N-demethylation (a Phase I reaction), the resulting ¹⁵N-labeled methylamine can be identified. nih.gov If the parent molecule or its metabolites undergo conjugation (Phase II), the resulting products will retain the ¹⁵N label, allowing for their unambiguous identification in complex biological matrices like plasma or urine. This helps researchers to definitively map the biotransformation pathway and identify all major and minor metabolites, which is a critical step in drug development and toxicology.

Design and Implementation of Experimental Protocols for ¹⁵N-Labeled Metabolic Tracing

A successful metabolic tracing experiment using a ¹⁵N-labeled compound like Dimethylamine-¹⁵N hydrochloride requires careful planning and execution. The general workflow involves tracer administration, sample collection, metabolite extraction, and analysis by mass spectrometry. jianhaidulab.com

The following table outlines a generalized experimental protocol for an in vivo tracing study in a mouse model, which can be adapted for specific research questions involving Dimethylamine-¹⁵N hydrochloride.

| Phase | Procedure | Key Considerations & Details |

| 1. Tracer Administration | Administration of the ¹⁵N-labeled compound to the animal model. | Route: Intraperitoneal injection, oral gavage, or dietary inclusion. jianhaidulab.com The choice depends on the desired metabolic pathway to be studied. Tracer Purity: The ¹⁵N-labeled compound should have high isotopic purity (e.g., >98 atom % ¹⁵N) to ensure clear signal over natural abundance. sigmaaldrich.comsigmaaldrich.com |

| 2. Sample Collection | Timed collection of tissues and biofluids. | Time Points: Collect samples at various times (e.g., 5, 15, 30, 60 minutes) post-administration to capture the dynamic changes and peak enrichment of metabolites. jianhaidulab.comSamples: Blood, liver, kidney, brain, and other metabolically active tissues are collected. jianhaidulab.comnih.govQuenching Metabolism: Tissues must be rapidly harvested and snap-frozen in liquid nitrogen to halt all enzymatic activity instantly. jianhaidulab.com |

| 3. Metabolite Extraction | Extraction of metabolites from the collected samples. | Solvents: A common method uses a cold solvent mixture, such as methanol/water/chloroform, to separate polar metabolites, lipids, and proteins. Internal Standards: Addition of unlabeled standards can aid in quantification. |

| 4. Sample Preparation | Derivatization of metabolites for analysis. | For GC-MS: Metabolites are often chemically derivatized (e.g., with TBDMS) to increase their volatility and thermal stability for gas chromatography. jianhaidulab.comFor LC-MS: Derivatization is not always necessary but can be used to improve chromatographic separation and ionization efficiency. nih.gov |

| 5. Mass Spectrometry Analysis | Detection and quantification of ¹⁵N-labeled metabolites. | Instrumentation: High-resolution mass spectrometers (e.g., Orbitrap, QTOF) are preferred for their ability to accurately measure mass and resolve isotopic peaks. nih.govData Analysis: Software is used to identify metabolites and calculate the ¹⁵N enrichment by analyzing the mass isotopomer distribution (the pattern of m/z peaks for a given metabolite). nih.gov |

This table is a generalized guide. Specific parameters such as tracer amount, timing, and analytical methods must be optimized for each experiment based on the specific metabolic pathways and biological models under investigation. nih.gov

Role in the Synthesis of Advanced Materials and Research Intermediates

Precursor in the Synthesis of Other ¹⁵N-Labeled Compounds for Research Applications

Dimethylamine-15N hydrochloride is a key starting material for introducing a ¹⁵N-labeled dimethylamino group into a wide range of organic molecules. This is particularly significant in the synthesis of fine chemicals and specialized research compounds. For instance, in reactions like the Mannich reaction, which involves an amine, formaldehyde, and a compound with an active hydrogen, dimethylamine (B145610) hydrochloride is a common reagent. researchgate.net The use of this compound in such reactions would yield ¹⁵N-labeled Mannich bases, which are versatile intermediates for synthesizing more complex molecules, including various pharmaceuticals and natural product analogs. researchgate.net

The synthesis of other labeled compounds, such as ¹⁵N-N,N-dimethylaniline, has been achieved starting from ¹⁵NH₄Cl, proceeding through ¹⁵N-aniline which is then methylated. sioc-journal.cn This highlights the general strategy of using simple ¹⁵N sources to build more complex labeled molecules. This compound offers a more direct route to incorporate the dimethylamino moiety. Furthermore, ¹⁵N-labeled compounds are critical for mechanistic studies and as internal standards in quantitative analyses, where their mass difference allows for precise differentiation from their natural abundance counterparts.

| Labeled Compound Type | Synthetic Reaction | Significance of ¹⁵N Labeling |

| ¹⁵N-Labeled Mannich Bases | Mannich Reaction | Precursors for complex molecule synthesis. researchgate.net |

| ¹⁵N-Labeled Anilines | Methylation of ¹⁵N-Aniline | Important intermediates in chemical synthesis. sioc-journal.cn |

| ¹⁵N-Labeled Amides | Polymerization | Used in studies of polymer structure and dynamics. researchgate.net |

Formation of ¹⁵N-Labeled Nitrogen-Containing Heterocycles for Mechanistic and Structural Studies

Nitrogen-containing heterocycles are fundamental components of many biologically active molecules, including pharmaceuticals and agrochemicals. nih.gov The synthesis of ¹⁵N-labeled versions of these heterocycles, such as pyridines and imidazoles, is crucial for detailed mechanistic and structural investigations. nih.govfu-berlin.de While many syntheses of ¹⁵N-heterocycles utilize simple nitrogen sources like ¹⁵NH₄Cl, the dimethylamino group can be a key functional handle in their construction or modification. nih.govnih.govnih.gov For example, the reactivity of dimethylamine allows it to be used in the synthesis of precursors that are then cyclized to form the desired heterocyclic ring.

The ¹⁵N label acts as a powerful probe for NMR spectroscopy. nih.goviaea.org The chemical shift of a ¹⁵N nucleus is highly sensitive to its chemical environment, including bonding, protonation state, and hydrogen bonding interactions. fu-berlin.de This sensitivity allows researchers to monitor subtle structural changes and reaction mechanisms. For instance, ¹⁵N-labeled pyridines have been used to study the acidity of surfaces and biological environments. fu-berlin.de A process involving the cleavage of C-N bonds in anilines and using glycine-¹⁵N has been reported for synthesizing a variety of ¹⁵N-labeled aromatic heterocycles, demonstrating innovative routes to these important compounds. rsc.org

| ¹⁵N-Labeled Heterocycle | Synthetic Precursor Example | Application/Study |

| Pyridine-¹⁵N | 2-ethoxy-3,4-dihydro-2H-pyran, ¹⁵NH₄Cl | Probing chemical and biological environments via NMR. nih.govfu-berlin.de |

| Imidazole-¹⁵N₂ | Glyoxal, formaldehyde, ¹⁵NH₄Cl | pH sensing in biological systems. nih.gov |

| Metronidazole-¹⁵N₃ | 2-methyl[¹⁵N₂]imidazole, Na¹⁵NO₃ | In vivo hypoxia imaging. nih.gov |

Development of ¹⁵N-Labeled Contrast Agents and Probes for Advanced Imaging Modalities

The field of molecular imaging has been significantly advanced by the development of hyperpolarized ¹⁵N-labeled probes for magnetic resonance spectroscopy (MRS) and imaging (MRI). nih.gov Hyperpolarization techniques like dynamic nuclear polarization (DNP) and signal amplification by reversible exchange (SABRE) can enhance the ¹⁵N NMR signal by several orders of magnitude, enabling real-time metabolic imaging and the study of biochemical pathways with unprecedented sensitivity. nih.gov

¹⁵N-labeled compounds are particularly advantageous as imaging probes due to the low natural abundance of ¹⁵N (~0.4%), which results in a background-free signal, and their long spin relaxation times (T₁), which allow the hyperpolarized state to be maintained for longer periods. nih.gov this compound can serve as a precursor for creating ¹⁵N-labeled tags or moieties within larger molecules designed as imaging agents. For example, ¹⁵N-labeled azides have emerged as promising MRI agents due to their long-lasting hyperpolarization lifetimes. nih.gov Similarly, ¹⁵N-labeled imidazoles and pyridines are being explored for applications such as in vivo pH mapping and as potential contrast agents for metabolic MRI studies. nih.gov

| ¹⁵N-Labeled Probe | Imaging Modality | Research Application |

| ¹⁵N-Azides | Hyperpolarized MRI | Molecular imaging with long-lasting signal. nih.gov |

| [¹⁵N₂]Imidazole | Hyperpolarized MRS/MRI | In vivo pH sensing for cancer detection. nih.gov |

| [¹⁵N]Nicotinamide | Hyperpolarized MRI | Potential for metabolic imaging. nih.gov |

| ¹⁵N-Nitroxides | EPR Imaging (EPRI) | Mapping redox status in tissues. |

Synthesis of Deuterated and Multiply Labeled Analogs for Combined Spectroscopic and Mechanistic Investigations

The synthesis of molecules labeled with multiple isotopes, such as combining ¹⁵N with deuterium (B1214612) (²H or D), provides powerful tools for advanced scientific investigation. Deuterated compounds, where hydrogen is replaced by its heavier isotope, often exhibit greater metabolic stability and longer biological half-lives. semanticscholar.orgresearchgate.net This "kinetic isotope effect" can be exploited in drug design to improve the pharmacokinetic profiles of drug candidates. semanticscholar.org

This compound can be used in conjunction with deuterated reagents to create multiply labeled analogs. For example, practical synthetic routes have been developed for deuterated dimethylamine hydrochloride, which is a key intermediate in the preparation of deuterated drugs. semanticscholar.orgresearchgate.net By starting with this compound and using deuterated reactants in subsequent steps, or vice-versa, one can synthesize molecules like deuterated ¹⁵N-dimethylamine derivatives.

These multiply labeled compounds are invaluable for a range of studies. In neutron scattering, deuterium labeling is key to controlling sample contrast. epj-conferences.org In NMR spectroscopy, the combination of ¹⁵N and deuterium labeling can help elucidate complex structures and dynamics. researchgate.net Furthermore, in metabolic studies and drug development, using ¹⁵N and deuterium-labeled versions of a drug allows for precise tracking of the molecule and its metabolites using mass spectrometry. nih.gov

| Labeled Analog | Isotopic Labels | Key Application |

| Deuterated Dimethylamine Hydrochloride | ²H | Intermediate for deuterated drugs with improved metabolic stability. semanticscholar.orgresearchgate.net |

| Deuterated n-Octylamine | ²H | Neutron scattering studies. epj-conferences.org |

| ¹³C, ¹⁵N-labeled N-methylolacrylamide | ¹³C, ¹⁵N | NMR studies of polymer structure. researchgate.net |

| Deuterated Pyridine Isotopologs | ¹⁵N, ²H | LCMS analysis in drug development. nih.gov |

Environmental and Biogeochemical Studies Involving Nitrogen Cycling

Investigation of Nitrogen Transformations and Cycling in Environmental Systems Using ¹⁵N Tracers

The use of compounds labeled with the stable isotope ¹⁵N is a fundamental technique for investigating the intricate processes of the nitrogen cycle. wikipedia.org This method allows scientists to distinguish and quantify specific nitrogen transformations that occur simultaneously within an ecosystem. wikipedia.org For instance, in soil environments, processes like ammonium (B1175870) oxidation, mineralization of organic matter, and denitrification can all be happening at the same time. wikipedia.org By introducing a ¹⁵N-labeled compound, such as Dimethylamine-¹⁵N hydrochloride, researchers can trace the path of the labeled nitrogen as it is converted into different chemical forms. wikipedia.org This provides precise calculations of reaction rates for these transformations. wikipedia.org

¹⁵N tracer studies have been instrumental in understanding nitrogen dynamics in various ecosystems, from forests to agricultural lands. nau.eduresearchgate.net In forest ecosystems, for example, researchers have used ¹⁵N-labeled ammonium to track the fate of nitrogen in streams, monitoring its uptake and transformation by aquatic life. oregonstate.edu Such studies help in understanding how much nitrogen an ecosystem can retain, a crucial factor in assessing the impact of nitrogen deposition from the atmosphere. nau.edu

The application of ¹⁵N tracers extends to quantifying gross nitrogen transformation rates in soil, providing insights into processes like denitrification, the microbial conversion of nitrate (B79036) to nitrogen gas. researchgate.net By adding a known amount of a ¹⁵N-labeled substrate to the soil, the rates of its conversion to other nitrogen compounds can be accurately measured. researchgate.net

Table 1: Applications of ¹⁵N Tracers in Nitrogen Cycling Studies

| Application | Description | Key Findings |

| Quantifying Nitrogen Transformation Rates in Soil | ¹⁵N-labeled compounds are added to soil to measure the rates of processes like nitrification and denitrification. | Allows for precise calculation of reaction rates and understanding of nitrogen loss pathways. researchgate.net |

| Distinguishing Sources of Nitrous Oxide | The isotopic signature of N₂O helps identify whether it originates from nitrification or denitrification. | Provides critical information for mitigating this potent greenhouse gas. wikipedia.org |

| Tracing Nitrogen Uptake in Ecosystems | Following the movement of ¹⁵N through different environmental compartments (soil, plants, microbes). | Reveals the capacity of ecosystems to retain nitrogen and the key players in nitrogen cycling. nau.eduoregonstate.edu |

| Assessing the Fate of Atmospheric Nitrogen Deposition | Simulating the deposition of nitrogen from the atmosphere using ¹⁵N-labeled compounds. | Helps determine how much of the deposited nitrogen is retained by the ecosystem and how much is lost. nau.edu |

Studies on the Environmental Fate and Degradation of Amines and Related Nitrosamines

Amines, including dimethylamine (B145610), and their degradation products like nitrosamines are of environmental interest due to their potential impacts. ieaghg.org ¹⁵N-labeled compounds are critical in studying the environmental journey and breakdown of these substances.

Atmospheric Chemistry of ¹⁵N-Labeled Amines and Their Transformation Products

Once released into the atmosphere, amines can undergo various chemical reactions. ieaghg.orgnilu.no The use of ¹⁵N-labeled amines allows for the detailed study of these atmospheric transformation pathways. copernicus.org For example, amines can react with nitrogen oxides (NOx) in the atmosphere to form nitrosamines, some of which are of concern due to their potential carcinogenicity. nih.govresearchgate.net

Isotopic labeling helps in understanding the complex photochemical reactions that govern the fate of amines in the air. copernicus.org By tracking the ¹⁵N atom, scientists can identify the various products formed during the photo-oxidation of amines and determine the rates of these reactions. nilu.no This information is crucial for developing accurate atmospheric chemistry models that can predict the environmental concentrations and impacts of these compounds. copernicus.orgresearchgate.net

Analysis of Biodegradation and Photodegradation Pathways in Aquatic and Terrestrial Environments

In aquatic and terrestrial environments, amines and their derivatives are subject to breakdown by microorganisms (biodegradation) and sunlight (photodegradation). climit.no Studies using ¹⁵N-labeled compounds can elucidate the specific pathways and rates of these degradation processes.

For instance, research has shown that nitrosamines can be rapidly degraded by sunlight in aquatic environments, while nitramines tend to be more persistent. climit.nosintef.noresearchgate.net In the absence of light, microbial degradation becomes a more significant, albeit slower, process. climit.no The high water solubility of many amines and their degradation products suggests they are likely to be transported to groundwater or other water bodies rather than adsorbing to soil. climit.no

Photocatalytic degradation studies using materials like titanium dioxide (TiO₂) have also been conducted to understand the breakdown of amines like dimethylamine. researchgate.net These studies show that the amino groups are primarily converted to ammonium ions. researchgate.net The degradation of dimethylamine can also lead to the formation of methylamine (B109427) as an intermediate product. researchgate.net

Table 2: Environmental Degradation of Amines and Nitrosamines

| Degradation Process | Environment | Key Findings |

| Atmospheric Photo-oxidation | Atmosphere | Amines react with hydroxyl radicals and nitrogen oxides, forming various products including nitrosamines. nilu.nonih.gov |

| Aquatic Photodegradation | Aquatic Systems | Nitrosamines are generally susceptible to rapid degradation by sunlight. climit.nosintef.noresearchgate.net |

| Aquatic Biodegradation | Aquatic Systems | In the absence of light, microbial breakdown is a slower but important degradation pathway. climit.nonih.gov |

| Terrestrial Fate | Terrestrial Systems | Due to high water solubility, transport to groundwater is a likely pathway. climit.no |

Development of Methodologies for Environmental Monitoring and Analysis of ¹⁵N-Labeled Degradation Products

Accurately monitoring and analyzing ¹⁵N-labeled compounds and their degradation products in environmental samples is essential for the studies described above. Various analytical techniques are employed and continually being developed for this purpose.

Mass spectrometry is a primary tool for detecting and quantifying ¹⁵N-labeled compounds. nist.gov Techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are used to separate and identify the various nitrogen-containing compounds in a sample. mdpi.comnih.gov The use of ¹⁵N-labeled internal standards allows for highly accurate quantification of the target analytes. nist.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful technique that can be used to study ¹⁵N-labeled compounds. researchgate.netnih.gov ¹⁵N NMR can provide detailed information about the chemical structure of nitrogen-containing molecules and their reaction products. researchgate.net

Recent advancements in analytical methods, such as parallel reaction monitoring (PRM) in mass spectrometry, have improved the ability to quantify low-abundance proteins and peptides labeled with ¹⁵N. nih.govresearchgate.netcarnegiescience.edu These methods enhance the accuracy and reliability of quantitative data from ¹⁵N tracer studies. carnegiescience.edu The development of these sophisticated analytical methodologies is crucial for advancing our understanding of nitrogen cycling and the environmental fate of nitrogenous compounds.

Q & A

Basic Research Questions

Q. What are the critical steps for synthesizing Dimethylamine-¹⁵N hydrochloride with high isotopic purity, and how can isotopic dilution be minimized?

- Methodological Answer : Synthesis involves substituting natural-abundance nitrogen with ¹⁵N isotopes. Key steps include:

- Using ¹⁵N-labeled precursors (e.g., ammonia-¹⁵N) during alkylation reactions to ensure isotopic incorporation .

- Purification via recrystallization or chromatography to remove unreacted species, as residual impurities can dilute isotopic enrichment .

- Validation of isotopic purity using mass spectrometry (MS) or nuclear magnetic resonance (¹⁵N NMR), with optimization for sensitivity to ¹⁵N signals .

Q. Which analytical techniques are most reliable for confirming the structural and isotopic integrity of Dimethylamine-¹⁵N hydrochloride?

- Methodological Answer :

- ¹⁵N NMR : Detects chemical shifts specific to ¹⁵N, with sensitivity optimized by prolonged acquisition times and high magnetic field strengths .

- High-Resolution Mass Spectrometry (HRMS) : Identifies isotopic peaks (e.g., m/z ratio shifts due to ¹⁵N) and quantifies enrichment levels .

- Elemental Analysis : Cross-checks C, H, N, and Cl content against theoretical values to confirm stoichiometry .

Advanced Research Questions

Q. How can Dimethylamine-¹⁵N hydrochloride be used as a tracer in metabolic studies, and what experimental controls are essential?

- Methodological Answer :

- Application : Incorporate ¹⁵N-labeled dimethylamine into enzymatic assays or cell cultures to track nitrogen metabolism pathways (e.g., methyltransferase activity) .

- Controls :

- Use unlabeled dimethylamine controls to distinguish background signals.

- Monitor isotopic scrambling via parallel experiments with ¹³C or ²H labels to confirm pathway specificity .

- Detection : Liquid chromatography-tandem MS (LC-MS/MS) for quantifying ¹⁵N incorporation into metabolites .

- Data Support : Biochemical assays using labeled intermediates (e.g., enzyme mechanism studies) validate tracer utility .

Q. What are common sources of discrepancy in ¹⁵N enrichment measurements between NMR and MS, and how can they be resolved?

- Methodological Answer :

- NMR Limitations : Low natural abundance of ¹⁵N (~0.37%) requires high sample concentrations, risking signal saturation .

- MS Challenges : Matrix effects or ion suppression in complex biological samples may skew quantification .

- Resolution :

- Cross-validate results using both techniques.

- Use internal standards (e.g., ¹³C-labeled analogs) in MS to correct for ionization efficiency .

Q. What storage conditions are optimal for preserving the isotopic integrity of Dimethylamine-¹⁵N hydrochloride in long-term studies?

- Methodological Answer :

- Storage : Keep in airtight, desiccated containers under inert gas (e.g., nitrogen) to prevent hydrolysis or isotopic exchange with atmospheric moisture .

- Temperature : Store at –20°C to slow degradation; avoid repeated freeze-thaw cycles .

- Monitoring : Periodically reanalyze isotopic purity via MS to detect any degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.